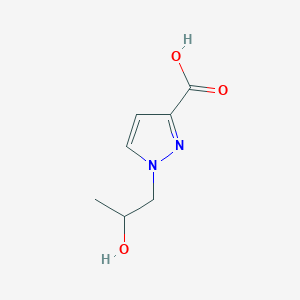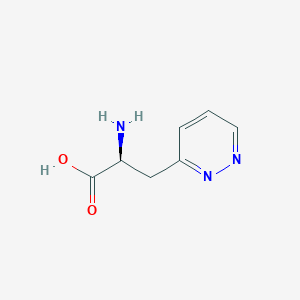![molecular formula C7H7NO B13005332 2-Oxobicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B13005332.png)
2-Oxobicyclo[2.1.1]hexane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxobicyclo[2.1.1]hexane-1-carbonitrile is a unique bicyclic compound characterized by its rigid structure and the presence of both a ketone and a nitrile functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxobicyclo[2.1.1]hexane-1-carbonitrile typically involves a [2+2] cycloaddition reaction. One efficient method is the photochemical cycloaddition of 1,5-hexadiene using a mercury lamp . This reaction requires specific equipment and glassware, making it technically challenging but effective in producing the desired bicyclic structure.
Industrial Production Methods
While industrial production methods for this compound are not extensively documented, the modular approach using photochemistry to access new building blocks via [2+2] cycloaddition is promising for scaling up . This method allows for the derivatization of the compound with numerous transformations, opening the gate to sp3-rich new chemical space .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxobicyclo[2.1.1]hexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
2-Oxobicyclo[2.1.1]hexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and exploring new chemical spaces.
Medicine: Investigated for its role in developing new pharmaceuticals with enhanced properties.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 2-Oxobicyclo[2.1.1]hexane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The ketone and nitrile groups can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxabicyclo[2.1.1]hexane-4-carbonitrile: Similar structure but with an oxygen atom in the bicyclic ring.
Bicyclo[2.1.1]hexane-1-carbonitrile: Lacks the ketone group, affecting its reactivity and applications.
Uniqueness
2-Oxobicyclo[2.1.1]hexane-1-carbonitrile stands out due to its combination of a rigid bicyclic structure with both a ketone and a nitrile group. This unique arrangement provides distinct chemical reactivity and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C7H7NO |
|---|---|
Molekulargewicht |
121.14 g/mol |
IUPAC-Name |
2-oxobicyclo[2.1.1]hexane-1-carbonitrile |
InChI |
InChI=1S/C7H7NO/c8-4-7-2-5(3-7)1-6(7)9/h5H,1-3H2 |
InChI-Schlüssel |
QORNNYYSKADKQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C2)(C1=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl n-{octahydro-1h-cyclopenta[c]pyridin-5-yl}carbamate](/img/structure/B13005263.png)
![7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13005265.png)




![Ethyl 2-chlorobenzo[d]oxazole-4-carboxylate](/img/structure/B13005320.png)





